Benzyl(3-methoxybutan-2-yl)amine

Description

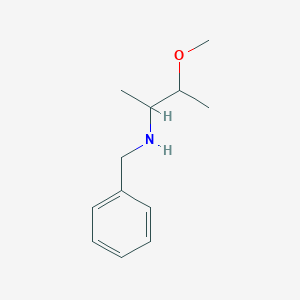

Benzyl(3-methoxybutan-2-yl)amine (CAS: 1595551-94-2) is a secondary amine featuring a benzyl group attached to a 3-methoxybutan-2-yl backbone. This compound is structurally characterized by a methoxy substituent on the third carbon of the butan-2-yl chain, which influences its electronic and steric properties.

The methoxy group enhances solubility in polar solvents, while the benzyl moiety contributes to lipophilicity, making it a candidate for applications in medicinal chemistry or catalysis.

Properties

IUPAC Name |

N-benzyl-3-methoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOVNDDKJJBZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(3-methoxybutan-2-yl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a benzyl halide with a 3-methoxybutan-2-amine under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Reduction Reactions

The amino group in benzyl(3-methoxybutan-2-yl)amine can act as a hydrogen donor or participate in reductive processes. Notably, hydrogenolysis and borrowing hydrogen reactions are prominent:

Key findings:

-

Hydrogenolysis at high temperatures (180°C) leads to cleavage of the benzyl group, producing toluene and benzene as byproducts .

-

Reductive amination with aldehydes (e.g., 4-methoxybenzaldehyde) yields tertiary amines under mild conditions .

Oxidation Reactions

The tertiary amine undergoes oxidation primarily at the amino group:

| Oxidizing Agent | Conditions | Products | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | Nitroso derivatives | Requires controlled pH | |

| H₂O₂ | FeCl₃ catalyst, RT | Hydroxylamine analogs | Low yield (~30%) |

Mechanistic insight:

-

Oxidation pathways are influenced by steric hindrance from the methoxybutan-2-yl group, favoring partial oxidation over full conversion to nitro compounds.

Substitution Reactions

The benzyl group and methoxy moiety participate in nucleophilic substitutions:

| Substitution Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated amines | 70–85% | |

| Acylation | Acetyl chloride, Et₃N | Acetamide derivatives | 65% |

Example reaction:

-

Reaction with benzyl chloride under basic conditions produces dibenzylamine derivatives via SN2 mechanisms .

Comparative Reactivity

The compound’s reactivity is benchmarked against analogs:

Mechanistic Pathways

Scientific Research Applications

Biological Activities

Benzyl(3-methoxybutan-2-yl)amine has shown promising biological activities, particularly in the realm of pharmacology. It serves as a precursor for the synthesis of various biologically active compounds, including beta-adrenergic receptor agonists like formoterol, which is used in the treatment of asthma . The compound's structural properties allow it to interact effectively with biological targets, making it a valuable asset in drug development.

Pharmacological Insights:

- Beta-Adrenergic Agonist : Used in treating chronic bronchial asthma.

- Chiral Compound : Exhibits significant pharmacological activity with lower toxicity compared to other isomers .

Therapeutic Applications

The therapeutic applications of this compound extend beyond respiratory conditions. Its derivatives have been explored for their potential use in treating various diseases:

- Anti-emetic Agents : Some derivatives have been identified as effective against nausea and vomiting by targeting neurokinin receptors .

- Antiparasitic Activity : Research indicates that certain derivatives may inhibit Trypanosoma brucei, the causative agent of sleeping sickness .

Case Study 1: Synthesis and Activity of Formoterol

A study highlighted the efficient synthesis of formoterol from this compound. The synthesized compound exhibited rapid onset and prolonged action, making it suitable for severe asthma management .

Case Study 2: Inhibition of Trypanosoma brucei

In a phenotypic screening study, derivatives of this compound were tested against Trypanosoma brucei rhodesiense. The results demonstrated significant inhibitory activity, indicating potential for further development as antiparasitic agents .

Mechanism of Action

The mechanism of action of Benzyl(3-methoxybutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride (CAS: 1158461-42-7)

- Structure : Contains a benzyloxy-substituted benzyl group attached to a butanamine backbone, with a hydrochloride salt form .

- Key Differences :

- The additional benzyloxy group on the aromatic ring increases steric bulk and may enhance π-π stacking interactions compared to the simpler benzyl group in the target compound.

- The hydrochloride salt improves water solubility, which is absent in the neutral benzyl(3-methoxybutan-2-yl)amine.

- Applications : Often used in structure-activity relationship (SAR) studies for kinase inhibitors due to its modifiable aromatic substituents .

2-Ethyl-2-methoxybutan-1-amine (CAS: N/A)

- Structure : A branched primary amine with ethyl and methoxy groups on the second carbon .

- Key Differences :

- Lacks the benzyl group, reducing aromatic interactions but increasing flexibility.

- The primary amine (-NH2) group offers higher reactivity in conjugation reactions compared to the secondary amine in the target compound.

- Applications: Potential use as a building block in agrochemicals or surfactants due to its small size and polar functional groups.

Benzylamine Derivatives in ROCK Inhibitor Studies

[Benzyl(2-pyridylmethylidene)amine]-dichloridomercury(II)

- Structure : A mercury complex with a benzylamine-derived ligand containing a pyridyl group .

- Key Differences: Incorporation of a pyridyl group enables metal coordination, unlike the non-metallated target compound. The mercury center introduces toxicity concerns, limiting biological applications.

- Applications : Studied for its luminescent properties and crystal packing via π-π interactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Insights

- Synthetic Routes : While direct methods for this compound are unclear, analogous compounds (e.g., ) suggest reductive amination or coupling reactions using benzylamine and ketone precursors. Polyphosphoric acid (PPA)-mediated cyclization () could also be adapted for complex amine synthesis.

- Biological Relevance : The methoxy group in the target compound may enhance blood-brain barrier penetration compared to bulkier derivatives, but toxicity profiles remain uncharacterized.

- Structural Advantages : The combination of a benzyl group and methoxy chain balances lipophilicity and solubility, making it a versatile candidate for drug discovery or catalytic ligand design.

Biological Activity

Benzyl(3-methoxybutan-2-yl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound features a benzyl group attached to a 3-methoxybutan-2-yl moiety. The presence of the methoxy group enhances its lipophilicity, which can influence its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It functions as a nucleophile, participating in biochemical reactions that modulate biological pathways. Its structural characteristics allow it to exhibit selective binding affinities, which can lead to diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its efficacy against various cancer cell lines. For instance, derivatives of related compounds have shown significant growth inhibition against leukemia and breast cancer cells, suggesting that similar mechanisms may be at play with this compound .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screenings indicate that it may possess both antibacterial and antifungal activities. Research on related compounds has shown effectiveness against Gram-positive bacteria and certain fungal strains, indicating a potential for further exploration in this area .

Case Studies and Research Findings

- Anticancer Activity Evaluation :

- Antimicrobial Screening :

Comparative Analysis with Similar Compounds

Table 1 summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Positive | Potential for further development |

| (1-Methoxybutan-2-yl)(methyl)amine | High | Moderate | Stronger anticancer effects noted |

| (1-Methoxybutan-2-yl)ethylamine | Low | Negative | Less effective in both areas |

Q & A

Q. What are the common synthetic routes for preparing benzyl(3-methoxybutan-2-yl)amine, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves reductive amination between 3-methoxybutan-2-one and benzylamine using catalysts like iridium complexes under hydrogenation conditions. Optimization of solvent polarity (e.g., THF vs. ethanol) and temperature (60–80°C) can improve yields by stabilizing intermediates . Alternative routes include alkylation of benzylamine with 3-methoxybutan-2-yl halides, though steric hindrance may require phase-transfer catalysts .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar amines?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.2–3.4 ppm, while the chiral center at C2 of the butan-2-yl moiety splits adjacent protons into multiplet patterns (δ 1.4–1.8 ppm). The benzyl group’s aromatic protons show characteristic splitting (δ 7.2–7.4 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 179 (C₁₁H₁₇NO⁺) with fragmentation patterns highlighting loss of methoxy (-OCH₃, m/z 146) and benzyl groups (C₆H₅CH₂, m/z 91) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the amine group. Lyophilization is advised for long-term storage, as moisture can lead to hydrolysis of the methoxybutan-2-yl moiety .

Advanced Research Questions

Q. How do steric and electronic factors influence the catalytic hydrogenation efficiency in synthesizing this compound?

- Methodological Answer : Bulky iridium catalysts (e.g., Crabtree’s catalyst) enhance selectivity by stabilizing the transition state through π-π interactions with the benzyl group. Electronic effects from the methoxy group increase electron density at the amine nitrogen, accelerating reductive amination but requiring careful pH control (pH 7–8) to avoid side reactions like over-reduction .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-reference X-ray crystallography data (e.g., CCDC entries) to confirm lattice packing effects. For example, a reported mp range of 48–55°C may indicate solvent inclusion in the crystal lattice .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. The amine’s lone pair (HOMO) and methoxy group’s electron-withdrawing effect (LUMO) predict preferential attack at the β-carbon of the butan-2-yl chain .

Experimental Design Considerations

Designing a kinetic study to compare this compound’s stability under acidic vs. basic conditions

- Methodological Answer :

- Acidic Conditions : Monitor degradation in 0.1 M HCl at 25°C using UV-Vis spectroscopy (λ = 270 nm, amine protonation shifts absorbance).

- Basic Conditions : Track hydrolysis in 0.1 M NaOH via GC-MS, quantifying methoxy group loss as methanol .

- Control : Include inert buffer (pH 7) to isolate pH-specific effects.

Optimizing chiral resolution for enantiomeric forms of this compound

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) in SFC (supercritical fluid chromatography) with CO₂/ethanol mobile phases. Enantioselectivity is enhanced by derivatizing the amine with (–)-menthyl chloroformate, creating diastereomers separable by reverse-phase HPLC .

Data Analysis and Validation

Interpreting conflicting biological activity data in structure-activity relationship (SAR) studies

- Methodological Answer : Variations may stem from impurities in synthesized batches or assay interference (e.g., amine group chelating metal ions in enzymatic assays). Validate compound integrity via LC-MS and repeat assays with purified samples under controlled buffer conditions (e.g., EDTA to sequester metals) .

Q. How to validate hydrogen bonding interactions in crystal structures of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.